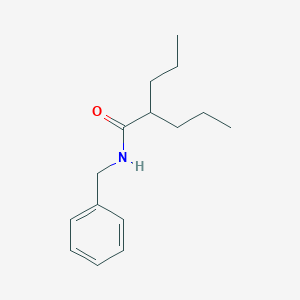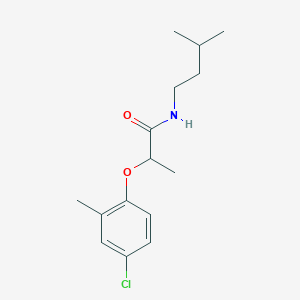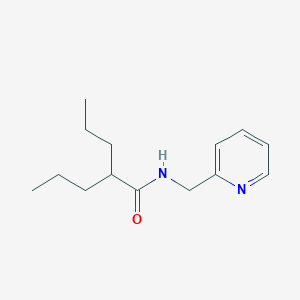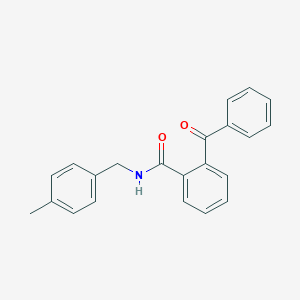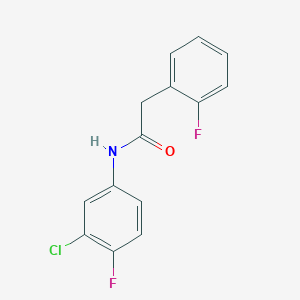
N-(3-chloro-4-fluorophenyl)-2-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-(2-fluorophenyl)acetamide, commonly known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CF3 is a member of the acetamide family and is known for its analgesic and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
CF3 has been extensively studied for its potential applications in the field of medicine. It has been shown to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammation. CF3 has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Mecanismo De Acción
The exact mechanism of action of CF3 is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in pain and inflammation, and by inhibiting their production, CF3 can reduce pain and inflammation.
Biochemical and Physiological Effects:
CF3 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are responsible for pain and inflammation. CF3 has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. In addition, CF3 has been shown to have a low toxicity profile, making it a safe candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CF3 is its potent analgesic and anti-inflammatory properties. This makes it a promising candidate for the treatment of chronic pain and inflammation. CF3 also has a low toxicity profile, making it a safe candidate for further research. However, CF3 has some limitations. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on the body. In addition, CF3 has not been extensively studied in clinical trials, which limits its potential applications in the field of medicine.
Direcciones Futuras
There are several future directions for research on CF3. One potential direction is to further investigate its mechanism of action. Understanding how CF3 works at a molecular level could lead to the development of more effective treatments for chronic pain and inflammation. Another potential direction is to investigate its potential as a treatment for epilepsy. CF3 has been shown to have anticonvulsant properties, and further research could lead to the development of new treatments for epilepsy. Finally, more extensive clinical trials are needed to fully understand the potential applications of CF3 in the field of medicine.
Conclusion:
In conclusion, CF3 is a promising candidate for the treatment of chronic pain and inflammation. Its potent analgesic and anti-inflammatory properties make it a promising candidate for further research. CF3 has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. However, more research is needed to fully understand its mechanism of action and potential applications in the field of medicine.
Métodos De Síntesis
The synthesis of CF3 involves the reaction of 3-chloro-4-fluoroaniline with 2-fluorobenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure CF3. The synthesis of CF3 is a straightforward process and can be carried out using standard laboratory techniques.
Propiedades
Fórmula molecular |
C14H10ClF2NO |
|---|---|
Peso molecular |
281.68 g/mol |
Nombre IUPAC |
N-(3-chloro-4-fluorophenyl)-2-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C14H10ClF2NO/c15-11-8-10(5-6-13(11)17)18-14(19)7-9-3-1-2-4-12(9)16/h1-6,8H,7H2,(H,18,19) |
Clave InChI |
LBEPSEBDSJOQLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC(=C(C=C2)F)Cl)F |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)NC2=CC(=C(C=C2)F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate](/img/structure/B290298.png)
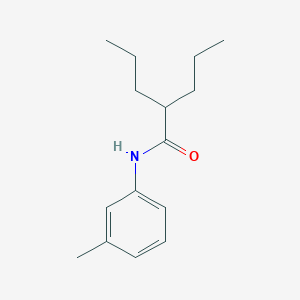

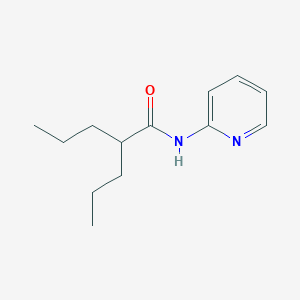
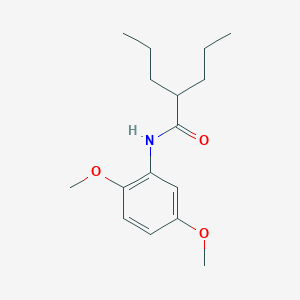
![Ethyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B290310.png)
